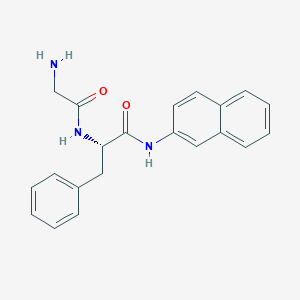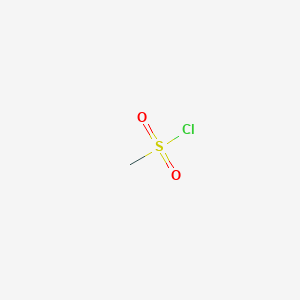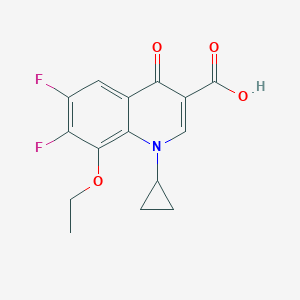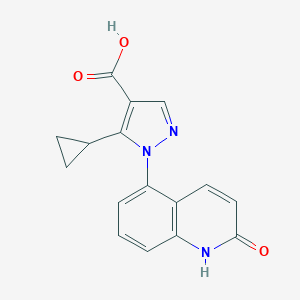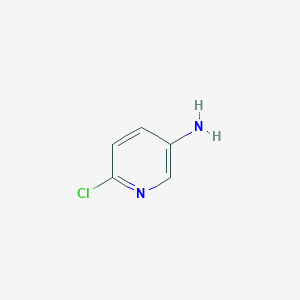![molecular formula C19H28N2O2 B041732 [1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide CAS No. 120927-39-1](/img/structure/B41732.png)
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide, commonly known as R-PIA, is a potent and selective adenosine A1 receptor agonist. It is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions.
Wirkmechanismus
R-PIA exerts its pharmacological effects by activating the adenosine A1 receptor, a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in calcium influx and an increase in potassium efflux. This results in a decrease in neuronal excitability, a decrease in cardiac contractility, and a decrease in platelet aggregation.
Biochemische Und Physiologische Effekte
R-PIA has several biochemical and physiological effects, including a decrease in heart rate, a decrease in blood pressure, a decrease in platelet aggregation, and an increase in cerebral blood flow. R-PIA also has anti-inflammatory and antioxidant effects, which contribute to its neuroprotective and cardioprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
R-PIA has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, its well-characterized mechanism of action, and its availability in pure form. However, R-PIA also has limitations, including its complex synthesis process, its high cost, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for R-PIA research, including the development of more efficient synthesis methods, the optimization of dosing regimens for therapeutic use, and the identification of novel therapeutic applications. R-PIA may also have potential as a tool compound for the study of adenosine A1 receptor signaling and its role in disease pathogenesis.
Conclusion:
In conclusion, R-PIA is a potent and selective adenosine A1 receptor agonist with therapeutic potential in various medical conditions. Its synthesis process is complex, but its well-characterized mechanism of action and availability in pure form make it an attractive tool compound for scientific research. Further research is needed to fully understand the therapeutic potential of R-PIA and its role in disease pathogenesis.
Synthesemethoden
R-PIA synthesis involves several steps, including the protection of the amine group, the formation of the cyclohexyl carbamate, and the coupling of the benzene ring. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
R-PIA has been extensively studied for its therapeutic potential in various medical conditions, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, R-PIA has been shown to reduce myocardial infarction size and protect against ischemia-reperfusion injury. In neurological disorders, R-PIA has been shown to improve cognitive function and protect against neurodegeneration. In cancer, R-PIA has been shown to inhibit tumor growth and metastasis.
Eigenschaften
CAS-Nummer |
120927-39-1 |
|---|---|
Produktname |
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide |
Molekularformel |
C19H28N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)21-17(18(20)22)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H2,20,22)(H,21,23)/t15?,16?,17-/m1/s1 |
InChI-Schlüssel |
AUSHCEKRHXBBSE-OFLPRAFFSA-N |
Isomerische SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N |
SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Kanonische SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



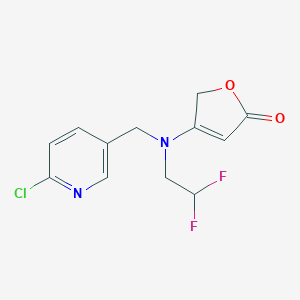
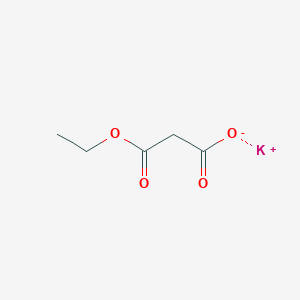

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)


